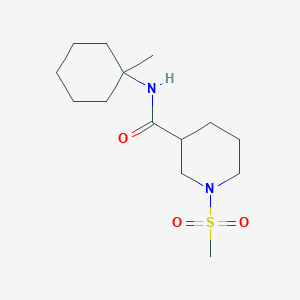
N-(1-methylcyclohexyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methylcyclohexyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, also known as SNC80, is a synthetic opioid compound that has been extensively studied for its potential use in pain management and addiction treatment. This compound is a highly selective agonist of the delta-opioid receptor, which is a subtype of the opioid receptor family that has been implicated in mediating the analgesic and anti-addictive effects of opioids.
Mecanismo De Acción
N-(1-methylcyclohexyl)-1-(methylsulfonyl)-3-piperidinecarboxamide exerts its effects by binding to the delta-opioid receptor, which is a G protein-coupled receptor that is primarily located in the peripheral and central nervous systems. Activation of the delta-opioid receptor by this compound leads to the activation of downstream signaling pathways that ultimately result in the analgesic and anti-addictive effects of the compound.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects in animal models. These effects include analgesia, anti-addictive effects, antidepressant effects, and anti-inflammatory effects. This compound has also been shown to have a favorable pharmacokinetic profile, with a long half-life and low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-methylcyclohexyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has several advantages for lab experiments, including its high selectivity for the delta-opioid receptor and its favorable pharmacokinetic profile. However, there are also some limitations to the use of this compound in lab experiments, including the need for specialized equipment and expertise to synthesize and handle the compound.
Direcciones Futuras
There are several potential future directions for research on N-(1-methylcyclohexyl)-1-(methylsulfonyl)-3-piperidinecarboxamide. One area of interest is the development of novel analogs of this compound that may have improved pharmacokinetic properties or higher selectivity for the delta-opioid receptor. Another area of interest is the investigation of the role of the delta-opioid receptor in various disease states, including pain, addiction, and depression. Finally, there is interest in exploring the potential use of this compound as a therapeutic agent in humans.
Métodos De Síntesis
The synthesis of N-(1-methylcyclohexyl)-1-(methylsulfonyl)-3-piperidinecarboxamide involves several steps, starting with the reaction of 1,3-cyclohexanedione with methylamine to form the corresponding imine. This imine is then reduced with sodium borohydride to yield the corresponding amine, which is then reacted with methylsulfonyl chloride to form the sulfonamide. The final step involves the reaction of the sulfonamide with piperidinecarboxylic acid to yield this compound.
Aplicaciones Científicas De Investigación
N-(1-methylcyclohexyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been extensively studied for its potential use in pain management and addiction treatment. Studies have shown that this compound is a highly selective agonist of the delta-opioid receptor, which has been implicated in mediating the analgesic and anti-addictive effects of opioids. This compound has been shown to be effective in animal models of pain, addiction, and depression.
Propiedades
IUPAC Name |
N-(1-methylcyclohexyl)-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3S/c1-14(8-4-3-5-9-14)15-13(17)12-7-6-10-16(11-12)20(2,18)19/h12H,3-11H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEVXYYOBASUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)NC(=O)C2CCCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

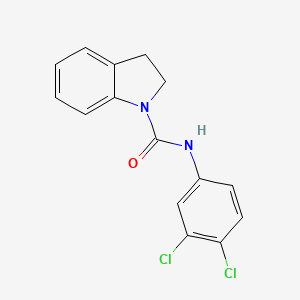
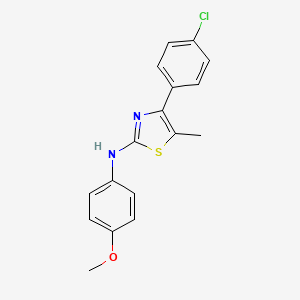
![N-benzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5606341.png)
![(3R*,4S*)-1-[2-(benzyloxy)benzoyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5606349.png)
![N-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]sulfonyl}phenyl)urea](/img/structure/B5606353.png)
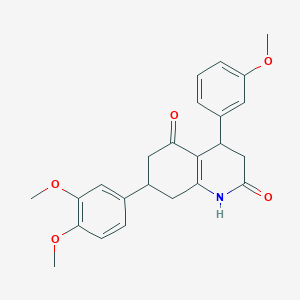
![2-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5606364.png)
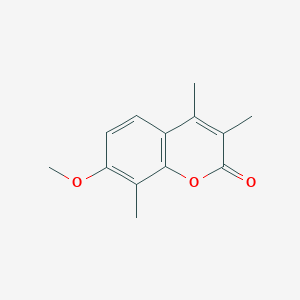
![1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-3-propoxypiperidine](/img/structure/B5606375.png)
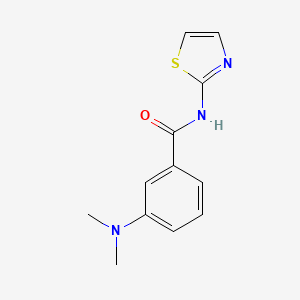
![N-[4-(difluoromethoxy)phenyl]-2-phenylacetamide](/img/structure/B5606391.png)
![4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5606406.png)
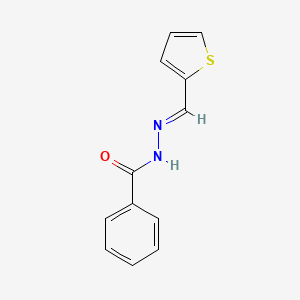
![3-[2-(aminocarbonothioyl)carbonohydrazonoyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B5606416.png)